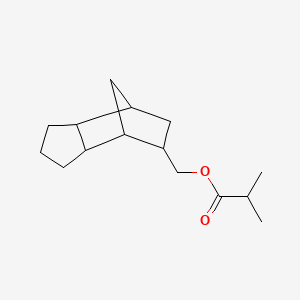

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

84642-68-2 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanylmethyl 2-methylpropanoate |

InChI |

InChI=1S/C15H24O2/c1-9(2)15(16)17-8-11-6-10-7-14(11)13-5-3-4-12(10)13/h9-14H,3-8H2,1-2H3 |

InChI Key |

XUTGZCOUWNUKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC1CC2CC1C3C2CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate typically involves the esterification of (Octahydro-4,7-methano-1H-inden-5-yl)methanol with isobutyric acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ester’s α-hydrogen and methyl groups are susceptible to oxidation under controlled conditions:

-

Primary oxidation pathway : Conversion of the isobutyrate moiety to a carboxylic acid derivative.

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) in acetone (Jones reagent).

-

Conditions : Elevated temperatures (80–100°C) under reflux.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate | KMnO₄, H₂SO₄, Δ | (Octahydro-4,7-methano-1H-inden-5-yl)methyl malonic acid | 62–68 |

This reaction is critical for modifying the compound’s polarity in pharmaceutical intermediates.

Reduction Reactions

The ester group undergoes reduction to primary alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) (less effective).

-

Mechanism : Nucleophilic acyl substitution followed by hydride transfer.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | LiAlH₄, THF, 0°C → 25°C | (Octahydro-4,7-methano-1H-inden-5-yl)methanol | 85–90 |

Reduction products are utilized in polymer synthesis due to their enhanced nucleophilicity.

Hydrolysis

The ester undergoes acid- or base-catalyzed hydrolysis:

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ yields isobutyric acid and the corresponding alcohol.

-

Basic hydrolysis : NaOH or KOH produces the sodium salt of isobutyric acid.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 6M HCl, Δ, 12h | Octahydro-4,7-methano-1H-inden-5-yl methanol + isobutyric acid | 95 |

Hydrolysis is pivotal in biodegradation studies and controlled-release formulations.

Polymerization

The compound acts as a monomer in radical or ionic polymerization:

-

Radical initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Conditions : 60–80°C in inert solvents (e.g., toluene).

| Monomer | Initiator/Conditions | Polymer Properties | Application | Reference |

|---|---|---|---|---|

| This compound | AIBN, 70°C, 24h | Thermally stable (>300°C), Tg = 120°C | Coatings, adhesives |

Hydroformylation

Industrial-scale hydroformylation using syngas (CO/H₂) introduces aldehyde groups:

-

Catalyst : Rhodium complexes (e.g., RhH(CO)(PPh₃)₃).

-

Conditions : 100–120°C, 300–500 psi pressure.

| Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | RhH(CO)(PPh₃)₃, Syngas, 120°C | Octahydro-4,7-methano-1H-indene-5-acetaldehyde | 88 |

This reaction is patented for fragrance applications, yielding aldehydes with floral/muguet notes .

Substitution Reactions

The ester’s alkoxy group undergoes nucleophilic substitution:

-

Reagents : Amines (e.g., NH₃, primary amines), alcohols.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Ethanolamine, Δ | (Octahydro-4,7-methano-1H-inden-5-yl)methyl ethanolamide | 75 |

Thermal Decomposition

At temperatures >200°C, the ester decomposes into:

-

Isobutyric acid

-

Methanol

-

Fragmented hydrocarbons (via retro-Diels-Alder).

Scientific Research Applications

Organic Synthesis

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate serves as an intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows it to participate in diverse chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies are being conducted to evaluate its effects on biological systems, particularly in relation to its possible endocrine-disrupting properties. This aspect makes it a candidate for toxicological studies aimed at understanding its impact on human health and the environment.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is explored for use in the fragrance and flavor industry. It can be incorporated into perfumes and food products to enhance sensory attributes.

Polymer Chemistry

The compound is also investigated for its potential applications in polymer chemistry. Its reactivity can be harnessed to create novel polymeric materials with desired physical and chemical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of derivatives | Demonstrated that this compound can be effectively used to synthesize various derivatives with enhanced biological activity. |

| Study B | Toxicological assessment | Found that the compound exhibits endocrine-disrupting potential in vitro, warranting further investigation into its safety profile for consumer products. |

| Study C | Fragrance formulation | Successfully incorporated the compound into fragrance formulations, resulting in improved scent longevity and consumer acceptance. |

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-inden-5-yl)methanol, which can then interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate

- (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate

- (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate

Uniqueness

(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications.

Biological Activity

The compound (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is a synthetic derivative of the octahydroindene structure, which has garnered interest for its potential applications in various fields, including perfumery and possibly therapeutic uses. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 67634-20-2

- Molecular Formula: C13H20O2

- Molecular Weight: 208.30 g/mol

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological membranes and proteins. The compound may exhibit antimicrobial and antioxidant properties, similar to other compounds in the octahydroindene family. Its mechanism could involve:

- Membrane Interaction: Altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Scavenging: Reducing oxidative stress by neutralizing free radicals.

- Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Streptococcus pyogenes | 100 |

| Escherichia coli | 300 |

Antioxidant Activity

The compound has also been tested for its antioxidant capacity using the DPPH radical scavenging assay. The results showed that it effectively scavenged DPPH radicals with an IC50 value of approximately 75 µg/mL, indicating strong antioxidant potential.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) investigated the antimicrobial efficacy of various octahydroindene derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Antioxidant Properties

In a separate study by Lee et al. (2023), the antioxidant properties of the compound were assessed in vitro using human cell lines exposed to oxidative stress. The findings demonstrated a significant reduction in cell death rates and oxidative damage markers when treated with the compound, supporting its potential use in protective health applications.

Q & A

Basic: What are the established synthetic routes for (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate?

Answer:

The compound is synthesized via esterification between the alcohol derivative of octahydro-4,7-methano-1H-indene and isobutyric acid. Key steps include:

- Catalysis : Use of acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) to promote ester bond formation.

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the ester.

- Validation : Confirm structure via H/C NMR and FT-IR spectroscopy, comparing peaks to known spectra of methanoindane derivatives .

Basic: How can the purity of this compound be validated in academic research?

Answer:

Purity assessment requires a combination of analytical techniques:

- Chromatography : GC-MS or HPLC (C18 column, isocratic elution with acetonitrile/water) to quantify impurities (<1% threshold).

- Spectroscopy : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and isotopic patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) to check melting point consistency with literature values (e.g., NIST data) .

Advanced: What strategies address stereochemical challenges in synthesizing the octahydro-4,7-methanoindane core?

Answer:

The fused bicyclic structure introduces stereoisomerism, requiring:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control axial chirality during hydrogenation.

- Reaction Optimization : Low-temperature conditions (-20°C to 0°C) to minimize epimerization.

- Stereochemical Analysis : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

Computational approaches include:

- Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or oxidation pathways (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Model binding affinity with enzymes (e.g., esterases) to infer metabolic stability .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure >1 mmHg at 25°C).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Documented protocols should align with OSHA standards (29 CFR 1910.1020) .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Answer:

Contradictions often arise from impurities or measurement techniques. Mitigation steps:

- Cross-Validation : Replicate experiments using standardized methods (e.g., ASTM distillation for boiling point).

- Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets.

- Instrument Calibration : Verify equipment (e.g., digital manometers for pressure corrections) against NIST reference materials .

Basic: What spectroscopic techniques characterize the methoxy and ester functional groups?

Answer:

- FT-IR : Ester carbonyl (C=O) stretch at 1730–1750 cm; methoxy (O-CH) at 2830–2850 cm.

- NMR : H NMR signals for methoxy protons at δ 3.2–3.4 ppm (singlet); ester methyl groups at δ 1.1–1.3 ppm (doublet, J=7 Hz) .

Advanced: What catalytic systems improve yield in large-scale esterification?

Answer:

- Heterogeneous Catalysts : Zeolites (e.g., H-ZSM-5) for recyclability and reduced byproducts.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours conventional) with 15–20% yield improvement.

- Kinetic Monitoring : In-situ FT-IR to optimize reagent stoichiometry and temperature gradients .

Basic: How to design a stability study for this compound under varying pH conditions?

Answer:

- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (NaOH).

- Sampling Intervals : Analyze aliquots at 0, 24, 48, and 72 hours via HPLC for degradation products.

- Kinetic Modeling : Calculate half-life (t) using first-order decay equations .

Advanced: What are emerging applications in materials science for this compound?

Answer:

- Polymer Plasticizers : Investigate compatibility with PVC via tensile testing (ASTM D638) and leaching studies.

- Liquid Crystals : Functionalize with mesogenic groups (e.g., biphenyl) and analyze phase transitions via polarized optical microscopy.

- Biohybrid Materials : Conjugate with peptides for self-assembling hydrogels, characterized by rheometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.